3-Bromo-6-chloro-2-methoxyphenylacetic acid
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Overview
Description
3-Bromo-6-chloro-2-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of phenylacetic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxyphenylacetic acid typically involves the bromination and chlorination of 2-methoxyphenylacetic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methoxyphenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated compounds and alcohols.
Scientific Research Applications
3-Bromo-6-chloro-2-methoxyphenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenylacetic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-2-methoxybenzoic acid
- 3-Bromo-6-chloro-2-methoxyphenylboronic acid
- 3-Bromo-6-chloro-2-methoxybenzaldehyde
Uniqueness
3-Bromo-6-chloro-2-methoxyphenylacetic acid is unique due to the combination of bromine, chlorine, and methoxy groups on the phenylacetic acid backbone. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H8BrClO3 |
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Molecular Weight |
279.51 g/mol |
IUPAC Name |
2-(3-bromo-6-chloro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8BrClO3/c1-14-9-5(4-8(12)13)7(11)3-2-6(9)10/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
XNXACHQXGYGNHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CC(=O)O)Cl)Br |
Origin of Product |
United States |
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